Orthogonal Protection Handles
Z-Lys(Boc)-Leu-OMe uniquely integrates three orthogonal protecting groups—Z (cleaved by hydrogenolysis), Boc (cleaved by acid), and OMe (cleaved by base)—on a single dipeptide scaffold. This contrasts with closely related analogs like Fmoc-Lys(Boc)-Leu-OMe, which replaces the hydrogenolytically labile Z group with a base-labile Fmoc group, thereby reducing the overall orthogonality of the building block . While no direct head-to-head deprotection study is available, the chemical literature universally establishes the following deprotection conditions: Z group requires H2/Pd-C or strong acid (HBr/AcOH); Boc group requires TFA; OMe requires NaOH/LiOH [1]. The co-existence of these three distinct chemistries on one molecule enables a level of synthetic control that is absent in molecules with fewer orthogonal points or overlapping deprotection triggers [2].
| Evidence Dimension | Number of Orthogonal Deprotection Chemistries |
|---|---|
| Target Compound Data | 3 (Z, Boc, OMe) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-Leu-OMe: 2 (Fmoc and Boc both base-labile; OMe base-labile) |
| Quantified Difference | Z-Lys(Boc)-Leu-OMe provides an additional, uniquely orthogonal deprotection handle (Z group) compared to the Fmoc analog. |
| Conditions | Classical protecting group chemistry principles, as applied in standard peptide synthesis protocols. |
Why This Matters
This orthogonal profile minimizes the need for intermediate global deprotection steps, reducing synthetic complexity and improving overall yield for complex peptide targets.
- [1] Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. View Source
- [2] Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. View Source
